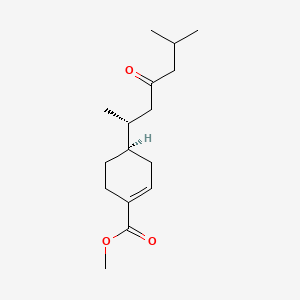

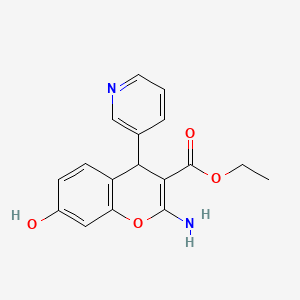

ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate

Übersicht

Beschreibung

HFI-142 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der insulinregulierten Aminopeptidase bekannt ist. Dieses Enzym ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulation der Glukoseaufnahme und Gedächtnisfunktionen. HFI-142 hat in der wissenschaftlichen Forschung aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Neurologie und Endokrinologie, Aufmerksamkeit erlangt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von HFI-142 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Chromen-Derivat ist. Die wichtigsten Schritte beinhalten:

Bildung des Chromen-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion erreicht, die ein Phenol und ein Aldehyd unter sauren Bedingungen umfasst.

Einführung der Aminogruppe: Dieser Schritt beinhaltet die Nitrierung des Chromen-Kerns, gefolgt von der Reduktion, um die Aminogruppe einzuführen.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe, um den Ethylester zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von HFI-142 folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren, um die Reaktionsausbeute und -effizienz zu verbessern. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

HFI-142 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Aminogruppe oder andere funktionelle Gruppen zu modifizieren.

Substitution: HFI-142 kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe oder dem aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Nukleophile unter basischen oder sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von HFI-142, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

HFI-142 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Neurologie: Es wird auf seine Fähigkeit untersucht, das Gedächtnis und die kognitiven Funktionen zu verbessern, indem es die insulinregulierte Aminopeptidase hemmt.

Endokrinologie: HFI-142 wird auf seine Rolle bei der Regulierung der Glukoseaufnahme und Insulinsensitivität untersucht.

Pharmakologie: Die Verbindung wird als Werkzeug verwendet, um die physiologischen Rollen der insulinregulierten Aminopeptidase zu untersuchen und neue Therapeutika zu entwickeln.

Wirkmechanismus

HFI-142 entfaltet seine Wirkung, indem es die insulinregulierte Aminopeptidase hemmt. Dieses Enzym ist an der Spaltung von Peptidbindungen in verschiedenen Substraten beteiligt, darunter Hormone und Neuropeptide. Durch die Hemmung dieses Enzyms kann HFI-142 die Spiegel dieser Substrate modulieren und so zu verschiedenen physiologischen Wirkungen führen. Die molekularen Ziele von HFI-142 umfassen das aktive Zentrum der insulinregulierten Aminopeptidase, wo es bindet und den Substratzutritt verhindert .

Wirkmechanismus

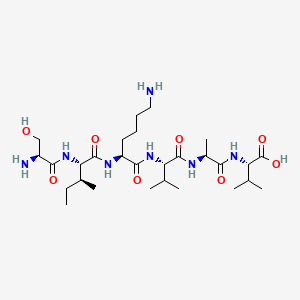

Target of Action

HFI-142, also known as ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate or 4H-1-Benzopyran-3-carboxylic acid, 2-amino-7-hydroxy-4-(3-pyridinyl)-,ethyl ester, is primarily an inhibitor of the insulin-regulated aminopeptidase (IRAP) . IRAP plays a crucial role in glucose metabolism and memory processes .

Mode of Action

HFI-142 interacts with its target, IRAP, by binding to it and inhibiting its function . The inhibition of IRAP can lead to changes in glucose metabolism and memory processes .

Biochemical Pathways

Given that irap is involved in glucose metabolism and memory processes, it can be inferred that these pathways may be affected .

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

The inhibition of IRAP by HFI-142 has been shown to improve memory in control and memory-deficient mice models . This suggests that HFI-142 may have potential therapeutic applications in conditions associated with memory impairment.

Action Environment

It is known that the compound is stable under normal storage conditions .

Biochemische Analyse

Biochemical Properties

The compound interacts with the enzyme insulin-regulated aminopeptidase (IRAP), inhibiting its function . This interaction is crucial for the compound’s role in biochemical reactions. The inhibition of IRAP by the compound is believed to be key to its memory-enhancing effects .

Cellular Effects

The effects of the compound on various types of cells and cellular processes are significant. It influences cell function by interacting with IRAP, an enzyme involved in the regulation of insulin within cells . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level primarily through its interaction with IRAP. As an IRAP inhibitor, it binds to the enzyme and inhibits its function . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on memory in both control and memory-deficient mice models .

Metabolic Pathways

The compound is involved in the metabolic pathway related to the regulation of insulin within cells. It interacts with the enzyme IRAP, which plays a crucial role in this pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HFI-142 involves several steps, starting with the preparation of the core structure, which is a chromene derivative. The key steps include:

Formation of the chromene core: This is typically achieved through a cyclization reaction involving a phenol and an aldehyde under acidic conditions.

Introduction of the amino group: This step involves the nitration of the chromene core followed by reduction to introduce the amino group.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of HFI-142 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

HFI-142 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the amino group or other functional groups.

Substitution: HFI-142 can undergo substitution reactions, particularly at the amino group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of HFI-142, which can have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

HFI-142 has a wide range of scientific research applications, including:

Neurology: It is studied for its potential to improve memory and cognitive functions by inhibiting insulin-regulated aminopeptidase.

Endocrinology: HFI-142 is investigated for its role in regulating glucose uptake and insulin sensitivity.

Pharmacology: The compound is used as a tool to study the physiological roles of insulin-regulated aminopeptidase and to develop new therapeutic agents.

Biochemistry: HFI-142 is used in various biochemical assays to study enzyme kinetics and inhibitor binding.

Vergleich Mit ähnlichen Verbindungen

HFI-142 ist unter den Inhibitoren der insulinregulierten Aminopeptidase aufgrund seiner hohen Potenz und Selektivität einzigartig. Ähnliche Verbindungen umfassen:

HFI-419: Ein weiterer Inhibitor der insulinregulierten Aminopeptidase, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

LM22B-10: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen, aber unterschiedlicher chemischer Struktur.

ERK2 allosteric-IN-1: Ein Inhibitor mit einem anderen Ziel, aber ähnlichen therapeutischen Anwendungen.

HFI-142 zeichnet sich durch seine spezifische Bindungsaffinität und die Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, was es besonders nützlich für neurologische Studien macht .

Eigenschaften

IUPAC Name |

ethyl 2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-2-22-17(21)15-14(10-4-3-7-19-9-10)12-6-5-11(20)8-13(12)23-16(15)18/h3-9,14,20H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPNHSIHFSZJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(hydroxymethyl)-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene-3-carbaldehyde](/img/structure/B1673172.png)